molecular formula C10H11N3O B12923981 4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 61341-50-2

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12923981
CAS No.: 61341-50-2
M. Wt: 189.21 g/mol
InChI Key: HZWZRQCXFNQFIZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reagents include hydrazine hydrate, phenylhydrazine, and methyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.

Scientific Research Applications

4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazolone core.

    Metamizole: An analgesic and antipyretic drug also based on the pyrazolone structure.

Uniqueness

4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

CAS No.

61341-50-2

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-amino-1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

HZWZRQCXFNQFIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1C2=CC=CC=C2)N

Origin of Product

United States

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